molecular formula C15H15N3O2 B230501 2-[(4-Methoxyphenyl)(4-morpholinyl)methylene]malononitrile

2-[(4-Methoxyphenyl)(4-morpholinyl)methylene]malononitrile

Cat. No. B230501
M. Wt: 269.3 g/mol
InChI Key: GOQIICAWAHZBOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Methoxyphenyl)(4-morpholinyl)methylene]malononitrile, also known as MMMP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MMMP is a malononitrile derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In

Mechanism Of Action

The mechanism of action of 2-[(4-Methoxyphenyl)(4-morpholinyl)methylene]malononitrile is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various biological processes. 2-[(4-Methoxyphenyl)(4-morpholinyl)methylene]malononitrile has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the activity of protein kinase C, an enzyme involved in signal transduction pathways. 2-[(4-Methoxyphenyl)(4-morpholinyl)methylene]malononitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-[(4-Methoxyphenyl)(4-morpholinyl)methylene]malononitrile has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. In cancer cells, 2-[(4-Methoxyphenyl)(4-morpholinyl)methylene]malononitrile has been shown to induce cell cycle arrest and inhibit the activity of key enzymes involved in DNA replication and repair. In addition, 2-[(4-Methoxyphenyl)(4-morpholinyl)methylene]malononitrile has been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-[(4-Methoxyphenyl)(4-morpholinyl)methylene]malononitrile for lab experiments is its versatility as a building block for the synthesis of novel materials and catalysts. 2-[(4-Methoxyphenyl)(4-morpholinyl)methylene]malononitrile is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, one limitation of 2-[(4-Methoxyphenyl)(4-morpholinyl)methylene]malononitrile is its potential toxicity, which must be taken into consideration when conducting experiments.

Future Directions

There are many future directions for research on 2-[(4-Methoxyphenyl)(4-morpholinyl)methylene]malononitrile, including the development of new synthetic methods, the exploration of its potential applications in various fields, and the investigation of its mechanism of action and physiological effects. One promising area of research is the use of 2-[(4-Methoxyphenyl)(4-morpholinyl)methylene]malononitrile as a building block for the synthesis of novel materials with unique properties, such as optoelectronic materials and polymers. In addition, further studies are needed to fully understand the mechanism of action of 2-[(4-Methoxyphenyl)(4-morpholinyl)methylene]malononitrile and its potential applications in cancer therapy and other diseases.

Synthesis Methods

2-[(4-Methoxyphenyl)(4-morpholinyl)methylene]malononitrile has been synthesized using various methods, including the Knoevenagel condensation reaction between 4-methoxybenzaldehyde and 4-morpholinepropanenitrile, followed by the reaction with malononitrile. The reaction is carried out in the presence of a catalyst, such as piperidine, and the product is purified using column chromatography. Other methods of synthesis include the use of different starting materials and reaction conditions.

Scientific Research Applications

2-[(4-Methoxyphenyl)(4-morpholinyl)methylene]malononitrile has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 2-[(4-Methoxyphenyl)(4-morpholinyl)methylene]malononitrile has been shown to have antitumor, antiviral, and antibacterial properties. In materials science, 2-[(4-Methoxyphenyl)(4-morpholinyl)methylene]malononitrile has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, 2-[(4-Methoxyphenyl)(4-morpholinyl)methylene]malononitrile has been used as a catalyst for various reactions, including the synthesis of pyridines and benzimidazoles.

properties

Product Name

2-[(4-Methoxyphenyl)(4-morpholinyl)methylene]malononitrile

Molecular Formula

C15H15N3O2

Molecular Weight

269.3 g/mol

IUPAC Name

2-[(4-methoxyphenyl)-morpholin-4-ylmethylidene]propanedinitrile

InChI

InChI=1S/C15H15N3O2/c1-19-14-4-2-12(3-5-14)15(13(10-16)11-17)18-6-8-20-9-7-18/h2-5H,6-9H2,1H3

InChI Key

GOQIICAWAHZBOQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=C(C#N)C#N)N2CCOCC2

Canonical SMILES

COC1=CC=C(C=C1)C(=C(C#N)C#N)N2CCOCC2

Origin of Product

United States

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